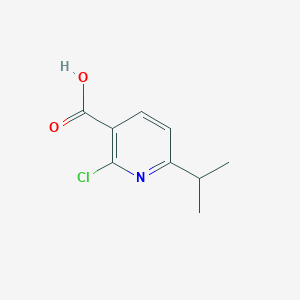![molecular formula C25H47NO8 B3034442 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid CAS No. 176590-34-4](/img/structure/B3034442.png)
2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid
説明
Enantioselective Synthesis of Amino Acid Derivatives
The synthesis of chiral amino acid derivatives is a topic of significant interest due to their widespread applications in pharmaceuticals and as building blocks in organic chemistry. One such derivative is the (S)-2-(Aminomethyl)butanedioic acid, which has been synthesized through a series of reactions starting from acyloxazolidinones. The process involves stereoselective alkylation, oxidation, Curtius rearrangement, and deprotection steps. The absolute configuration of the synthesized compound was confirmed by crystallographic and chemical correlation with known chiral compounds .
Diastereoselective Michael Addition Reactions
Another approach to synthesizing amino acid derivatives involves the use of butane-2,3-diacetal desymmetrized glycolic acid as a building block. This compound undergoes highly diastereoselective Michael addition reactions with various unsaturated compounds. The resulting adducts, upon deprotection, yield α-hydroxy acids. Further hydrogenation of the nitro group in some adducts leads to the formation of γ-lactams, which can be transformed into α-hydroxy-γ-amino acid derivatives. This method provides a high yield of the desired products .
Molecular Structure Analysis
The molecular structure of amino acid derivatives is crucial for their biological activity. The stereochemistry, in particular, plays a vital role in determining the interaction of these molecules with biological targets. The studies mentioned provide insights into the molecular configurations of the synthesized compounds, which are essential for their potential applications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these amino acid derivatives are characterized by their selectivity and efficiency. The enantioselective synthesis described in the first study highlights the importance of controlling stereochemistry at each step to obtain the desired enantiomer. The Michael addition reactions mentioned in the second study demonstrate the utility of diastereoselective reactions in constructing complex molecules with multiple stereocenters.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity,
科学的研究の応用
Understanding Related Compounds
Chemistry and Biochemistry of Related Compounds : Compounds like 1,4-Butanediol and its derivatives have been studied for various applications, including their role as industrial solvents and their metabolic pathways in biological systems. For instance, 1,4-Butanediol is known for its rapid metabolism in animals and humans, converting to substances like γ-hydroxybutyric acid, which has significant neuropharmacological effects (Irwin, 2006). Understanding the metabolism and effects of such compounds can offer insights into their potential applications and safety profiles in scientific research.
Biotechnological Applications : The study of compounds like 1,3-Propanediol and 2,3-Butanediol, which are biologically produced, shows the potential for these substances in various applications due to their wide range of properties. These include use in the production of polymers, as well as solvents in industrial processes. The recovery and purification processes of these compounds from fermentation broths are crucial for their viability in commercial applications (Xiu & Zeng, 2008).
Pharmacological and Nutraceutical Applications : Some derivatives of hydroxycinnamic acids, which might share structural similarities with the compound , have been explored for their health-promoting properties. These properties include antioxidant, anti-inflammatory, and antimicrobial effects, which are beneficial in treating various conditions and diseases. Research into these areas can provide a foundation for the potential therapeutic uses of a wide range of compounds, including the one you're interested in (Kornhauser, Coelho, & Hearing, 2010).
Environmental and Agricultural Applications : Research into compounds like 2,4-Dichlorophenoxyacetic acid and its derivatives, including their sorption to soil and organic matter, provides valuable information on the environmental impact and applications of such chemicals in agriculture. Understanding how these compounds interact with the environment can inform their safe and effective use in various applications, including as herbicides or growth regulators (Werner, Garratt, & Pigott, 2012).
作用機序
Target of Action
The primary target of AAL Toxin TC2, also known as 2-[2-(17-Amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid, is ceramide synthase . Ceramide synthase is an enzyme that plays a crucial role in the synthesis of ceramides, a type of lipid molecule that is a key component of the cell membrane and is involved in a variety of cellular functions including differentiation, proliferation, and apoptosis .
Mode of Action
AAL Toxin TC2 interacts with its target, ceramide synthase, by inhibiting its activity . This inhibition disrupts the normal balance of cellular homeostasis in both plant and animal tissues .
Biochemical Pathways
The inhibition of ceramide synthase by AAL Toxin TC2 affects the sphingolipid biosynthesis pathway . Sphingolipids are a class of lipids that play important roles in signal transmission and cell recognition. Disruption of this pathway can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death .
Result of Action
The result of AAL Toxin TC2’s action is the disruption of cellular homeostasis, leading to morphological and biochemical changes characteristic of apoptosis . This includes both the inhibition of cell proliferation and the induction of cell death .
Action Environment
The action, efficacy, and stability of AAL Toxin TC2 can be influenced by various environmental factors. For instance, the presence of other mycotoxins, the physiological and morphological state of the target cells, and the specific environmental conditions (such as temperature and pH) can all potentially impact the action of AAL Toxin TC2 . .
特性
IUPAC Name |
2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSVHGUDAUTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



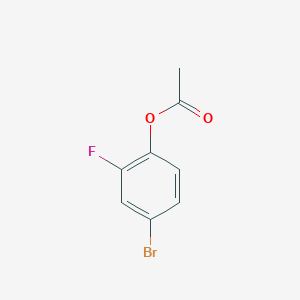

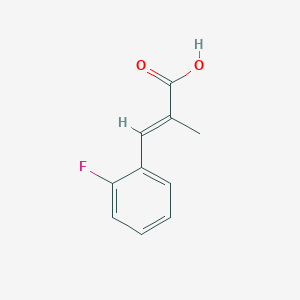
![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)
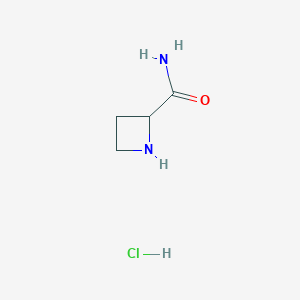
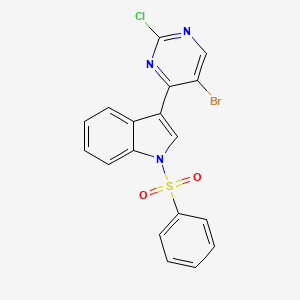
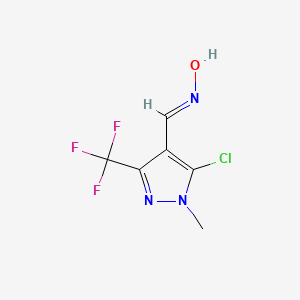
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B3034374.png)
![(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034375.png)
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)
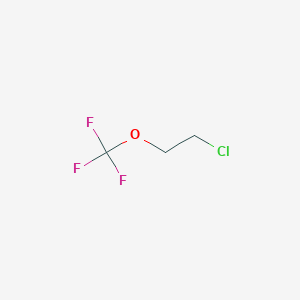
![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)
